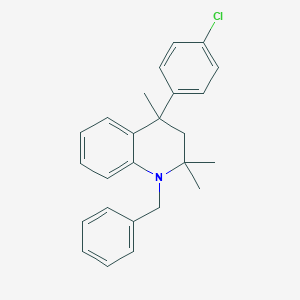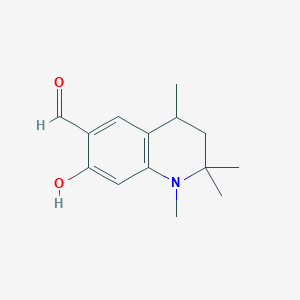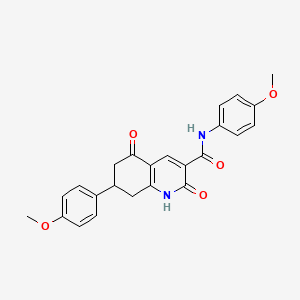![molecular formula C16H17N5O5 B14939856 methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine. This is achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Carbamimidamido Group Introduction: The benzodioxin-6-ylamine is then reacted with cyanamide under basic conditions to introduce the carbamimidamido group.
Pyrimidine Ring Formation: The intermediate is further reacted with a suitable pyrimidine precursor, such as 2,4,6-trichloropyrimidine, under controlled conditions to form the pyrimidine ring.
Esterification: Finally, the compound is esterified with methyl acetate in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbamimidamido group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: Its functional groups allow for potential use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The benzodioxin moiety can engage in π-π stacking interactions, while the carbamimidamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-methoxypyrimidin-4-yl}acetate
- Ethyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate
Uniqueness
Methyl {2-[N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is unique due to the specific combination of functional groups it possesses. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H17N5O5 |
|---|---|
Poids moléculaire |
359.34 g/mol |
Nom IUPAC |
methyl 2-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C16H17N5O5/c1-24-14(23)8-10-7-13(22)20-16(19-10)21-15(17)18-9-2-3-11-12(6-9)26-5-4-25-11/h2-3,6-7H,4-5,8H2,1H3,(H4,17,18,19,20,21,22) |
Clé InChI |
KEWBMJXRHOFATB-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)

![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B14939829.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
